molecular formula C15H24O8 B3049605 Tetraethyl 1,1,3,3-propanetetracarboxylate CAS No. 2121-66-6

Tetraethyl 1,1,3,3-propanetetracarboxylate

Cat. No.: B3049605
CAS No.: 2121-66-6
M. Wt: 332.35 g/mol
InChI Key: KSXISDYTRDNZLB-UHFFFAOYSA-N
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Description

Tetraethyl 1,1,3,3-propanetetracarboxylate is an organic compound with the molecular formula C15H24O8. It is a tetraester derivative of 1,1,3,3-propanetetracarboxylic acid. This compound is known for its unique structure, which includes four ester groups attached to a central propane backbone. It is used in various chemical syntheses and industrial applications due to its reactivity and versatility .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetraethyl 1,1,3,3-propanetetracarboxylate can be synthesized through the reaction of substituted malonic ester with methylene bromide. This reaction typically involves the use of a base, such as sodium ethoxide, to facilitate the formation of the tetraester .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale esterification processes. These processes often use catalysts to increase the reaction rate and yield. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the production of the desired tetraester .

Chemical Reactions Analysis

Types of Reactions: Tetraethyl 1,1,3,3-propanetetracarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Esterification: Typically involves alcohols and acid catalysts.

    Amidification: Requires amines and coupling agents such as carbodiimides.

    Hydrolysis: Uses water and either acidic or basic catalysts.

Major Products Formed:

    Esterification: Produces more complex esters.

    Amidification: Yields amides and polyamide dendrimers.

    Hydrolysis: Results in carboxylic acids.

Scientific Research Applications

Tetraethyl 1,1,3,3-propanetetracarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tetraethyl 1,1,3,3-propanetetracarboxylate primarily involves its reactivity as an ester. The ester groups can undergo nucleophilic substitution reactions, which are essential in the formation of amides and other derivatives. The compound’s ability to form dendrimers is particularly significant in drug delivery, where it can encapsulate drugs and release them in a controlled manner .

Comparison with Similar Compounds

Comparison: Tetraethyl 1,1,3,3-propanetetracarboxylate is unique due to its specific ester configuration, which provides distinct reactivity and applications. Compared to similar compounds, it offers advantages in the synthesis of dendrimers and other complex molecules, making it valuable in both research and industrial contexts .

Properties

IUPAC Name

tetraethyl propane-1,1,3,3-tetracarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O8/c1-5-20-12(16)10(13(17)21-6-2)9-11(14(18)22-7-3)15(19)23-8-4/h10-11H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSXISDYTRDNZLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC(C(=O)OCC)C(=O)OCC)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80277430
Record name Tetraethyl 1,1,3,3-propanetetracarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80277430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121-66-6
Record name NSC2322
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2322
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tetraethyl 1,1,3,3-propanetetracarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80277430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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